![molecular formula C12H18N2 B1325132 1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine CAS No. 1017474-51-9](/img/structure/B1325132.png)

1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

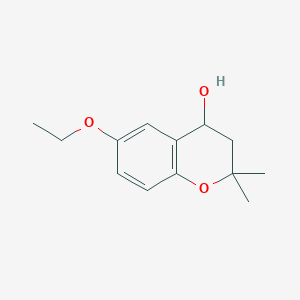

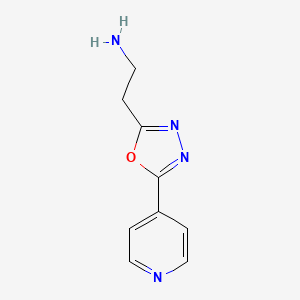

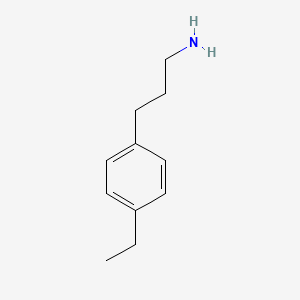

“1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine” is a chemical compound with the CAS Number: 1017474-51-9. It has a linear formula of C12 H18 N2 . 2 Cl H . The compound is also known as “{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride” and is available in solid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18N2.2ClH/c1-10-3-2-4-12(7-10)14-6-5-11(8-13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H . This indicates the molecular structure of the compound. The molecular weight of the compound is 263.21 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 263.21 .Applications De Recherche Scientifique

Synthesis and Characterization

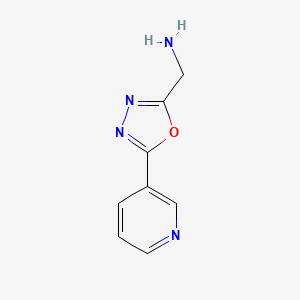

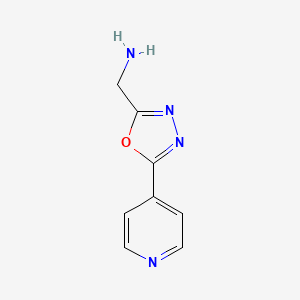

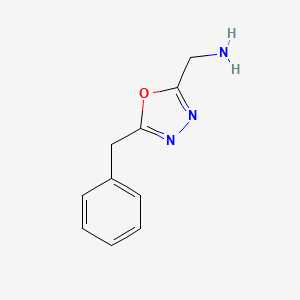

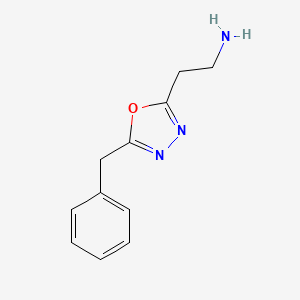

- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation, demonstrating a high-yielding reaction. This compound was characterized using various spectroscopic techniques, indicating its potential in chemical synthesis research (Shimoga et al., 2018).

Catalytic Applications

- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These compounds demonstrated good catalytic activity and selectivity in certain reactions, highlighting their potential in catalysis (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

- Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated photocytotoxic properties in red light and were used for cellular imaging. These complexes interacted with DNA and generated reactive oxygen species, showing their potential in photocytotoxic research (Basu et al., 2014).

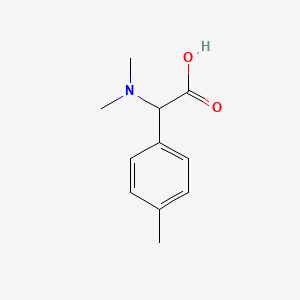

Schiff Base Synthesis

- Schiff bases of 3-aminomethyl pyridine were synthesized through condensation reactions with various compounds. These Schiff bases were confirmed via spectroscopy and showed potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Anticancer Activity

- New palladium and platinum complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine derivatives, exhibited anticancer activity. These complexes were characterized using various techniques and showed strong DNA-binding affinity, indicating their potential in cancer research (Mbugua et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the pyrrolidine nucleus in the compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to diverse biochemical changes.

Biochemical Pathways

Given the wide range of biological activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects .

Result of Action

The broad spectrum of biological activities of similar compounds suggests that this compound could potentially have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

[1-(3-methylphenyl)pyrrolidin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-2-4-12(7-10)14-6-5-11(8-13)9-14/h2-4,7,11H,5-6,8-9,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCJJROHYQBMGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC(C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Furylmethyl)piperid-4-yl]methanol](/img/structure/B1325053.png)

![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid](/img/structure/B1325056.png)

![(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B1325060.png)